molecular formula C17H24FNO2 B3263960 tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate CAS No. 382637-45-8

tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B3263960
CAS No.: 382637-45-8
M. Wt: 293.4 g/mol
InChI Key: VISNTYBUDIDKRV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a 4-fluorobenzyl group, and a piperidine ring with a carboxylate functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate typically involves the reaction of 3-(4-fluorobenzyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs targeting neurological disorders and other therapeutic areas. Its structural features make it a versatile scaffold for designing bioactive molecules .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in various industrial processes, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in drug synthesis. The compound itself may not exhibit significant biological activity, but its derivatives can interact with specific molecular targets such as enzymes or receptors. The piperidine ring and fluorobenzyl group contribute to the binding affinity and specificity of these derivatives .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific biological activities and improved pharmacokinetic profiles.

Properties

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISNTYBUDIDKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of the t-Butyl 3-(4-fluorobenzylidene)-1-piperidinecarboxylate (3.82 g, 13.1 mmol) and 10% palladium on carbon (0.76 g) in degassed methanol (200 mL) was added hydrogen gas to 55 psi. The reaction was stirred for 16 h and then filtered through a pad of celite. The celite was washed with methanol (200 mL). The filtrates were combined and concentration in vacuo to yield 2.76 g as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.12-7.07 (m, 2H), 6.98-6.93 (m, 2H), 3.89 (dt, J=13, J′=4, 1H), 3.84-3.74 (m, 1H), 2.57-2.43 (m, 4H), 1.75-1.60 (m, 4H), 1.42 (s, 9H), 1.15-1.09 (m, 1H).
Name
t-Butyl 3-(4-fluorobenzylidene)-1-piperidinecarboxylate
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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